ethyl 2-(1-benzylpiperidin-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and an ethyl acetate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-benzylpiperidin-3-ylidene)acetate typically involves the reaction of 1-benzylpiperidin-3-one with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate is used in various scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: In studies involving the interaction of piperidine derivatives with biological systems.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-(1-benzylpiperidin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. Detailed studies on its exact mechanism are limited, but it is believed to influence pathways related to neurotransmission and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-benzyl-4-piperidinylidene)acetate: A closely related compound with similar structural features.
Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate: Another derivative with fluorine substitutions.
Uniqueness
Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethyl acetate moiety. These structural features contribute to its distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl 2-(1-benzylpiperidin-3-ylidene)acetate |
InChI |
InChI=1S/C16H21NO2/c1-2-19-16(18)11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,11H,2,6,9-10,12-13H2,1H3 |
InChI Key |
BKZNISJDCQIXKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.